molecular formula C19H32O3 B14504929 Methyl 12-(5-ethylfuran-2-YL)dodecanoate CAS No. 64137-46-8

Methyl 12-(5-ethylfuran-2-YL)dodecanoate

Cat. No.: B14504929
CAS No.: 64137-46-8
M. Wt: 308.5 g/mol
InChI Key: QURMOMDMJYYWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 12-(5-ethylfuran-2-YL)dodecanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring substituted with an ethyl group at the 5-position and a dodecanoate ester chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 12-(5-ethylfuran-2-YL)dodecanoate typically involves the esterification of 12-(5-ethylfuran-2-YL)dodecanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 12-(5-ethylfuran-2-YL)dodecanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethyl group on the furan ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of furanones.

    Reduction: Formation of 12-(5-ethylfuran-2-YL)dodecanol.

    Substitution: Formation of halogenated derivatives of the furan ring.

Scientific Research Applications

Methyl 12-(5-ethylfuran-2-YL)dodecanoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the formulation of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 12-(5-ethylfuran-2-YL)dodecanoate involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

  • Methyl 12-(furan-2-YL)dodecanoate
  • Methyl 12-(5-methylfuran-2-YL)dodecanoate
  • Methyl 12-(5-propylfuran-2-YL)dodecanoate

Comparison: Methyl 12-(5-ethylfuran-2-YL)dodecanoate is unique due to the presence of the ethyl group on the furan ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties such as boiling point and solubility, as well as distinct biological activities.

Properties

CAS No.

64137-46-8

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 12-(5-ethylfuran-2-yl)dodecanoate

InChI

InChI=1S/C19H32O3/c1-3-17-15-16-18(22-17)13-11-9-7-5-4-6-8-10-12-14-19(20)21-2/h15-16H,3-14H2,1-2H3

InChI Key

QURMOMDMJYYWPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)CCCCCCCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.